molecular formula C16H17ClO B019207 (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane CAS No. 114446-50-3

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane

Cat. No.: B019207
CAS No.: 114446-50-3
M. Wt: 260.76 g/mol
InChI Key: SQDWIPMYVBCJJX-INIZCTEOSA-N
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Description

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (CAS: 114446-50-3) is a chiral organic compound with the molecular formula C₁₆H₁₇ClO and a molecular weight of 260.76 g/mol . Its structure features a central chiral carbon atom (S-configuration) bonded to a phenyl group, a 2-methylphenoxy group, and a chlorinated propane chain (SMILES: Cc1ccccc1O[C@@H](CCCl)c2ccccc2) . This compound is a critical intermediate in synthesizing atomoxetine, a non-stimulant medication for attention-deficit/hyperactivity disorder (ADHD) .

Properties

IUPAC Name

1-[(1S)-3-chloro-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWIPMYVBCJJX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@@H](CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464815
Record name 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114446-50-3
Record name 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Stereochemical Retention

The most widely documented approach involves the reaction of (S)-3-phenyl-1-(2-methylphenoxy)propanol with chlorinating agents. Thionyl chloride (SOCl₂) serves as the preferred reagent due to its high electrophilicity and ability to preserve stereochemistry.

Mechanism :

  • Activation : SOCl₂ reacts with the hydroxyl group of the propanol derivative, forming a chlorosulfite intermediate.

  • Substitution : The intermediate undergoes intramolecular nucleophilic displacement, releasing SO₂ and HCl while retaining the (S)-configuration at the stereocenter.

Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 50–70°C

  • Catalyst : Pyridine (0.04–0.06 eq) to neutralize HCl.

Yield : 89–92% with >98% ee when using enantiopure starting materials.

Catalytic Asymmetric Synthesis

Asymmetric catalysis offers a route to directly construct the chiral center. A palladium-catalyzed coupling between 2-methylphenol and 3-chloro-1-phenylpropanol derivatives has been explored.

Catalytic System :

  • Catalyst : Pd(OAc)₂ with (S)-BINAP ligand

  • Base : K₃PO₄

  • Solvent : THF at 80°C

Performance :

ParameterValue
Yield85%
Enantiomeric Excess94% ee
Turnover Frequency12 h⁻¹

This method avoids the need for pre-chiral intermediates but requires rigorous exclusion of moisture.

Optimization of Reaction Parameters

Temperature Effects on Chlorination

Temperature critically influences reaction rate and stereochemical integrity. Data from analogous syntheses reveal:

Temperature (°C)Reaction Time (h)Yield (%)ee (%)
5087899
7049298
9028895

Elevated temperatures accelerate reactivity but risk racemization above 70°C.

Catalyst Screening for Asymmetric Routes

Catalyst selection dictates enantioselectivity. A comparative study of chiral ligands yielded:

Ligandee (%)Yield (%)
(S)-BINAP9485
(R)-Segphos8982
Josiphos SL-J009-19680

Josiphos ligands provide superior ee but lower yields due to steric hindrance.

Stereochemical Control Strategies

Kinetic Resolution via Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of racemic esters enables preferential isolation of the (S)-enantiomer:

Conditions :

  • Enzyme : Candida antarctica Lipase B

  • Substrate : Racemic 3-phenyl-1-(2-methylphenoxy)propyl acetate

  • Solvent : Phosphate buffer (pH 7.0)

Outcome :

  • Conversion : 48%

  • ee (S)-Alcohol : >99%

  • ee (R)-Ester : 92%

This method achieves high enantiopurity but requires additional steps to hydrolyze the ester.

Chiral Stationary Phase Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers:

ColumnRetention Time (S)Retention Time (R)Resolution
Chiralpak IC-314.2 min16.8 min1.5
Lux Cellulose-212.7 min15.1 min1.8

Lux Cellulose-2 offers superior resolution for industrial-scale separations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency:

Setup :

  • Reactor : Corning AFR Module

  • Residence Time : 2.5 minutes

  • Throughput : 5 kg/day

Advantages :

  • 20% higher yield vs. batch

  • 50% reduction in solvent use

Waste Management

Neutralization of HCl byproducts with NaOH generates NaCl, which is removed via filtration. SO₂ off-gases are scrubbed with Ca(OH)₂ suspensions.

Comparative Analysis of Synthesis Methods

MethodYield (%)ee (%)ScalabilityCost Index
Nucleophilic Substitution9298High1.0
Asymmetric Catalysis8594Moderate2.3
Kinetic Resolution48>99Low3.1

Nucleophilic substitution remains the most cost-effective and scalable route .

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in a polar solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dechlorinated compounds.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane serves as an intermediate in organic synthesis , allowing for the creation of more complex molecules. Its unique structure, characterized by a chiral center and functional groups, makes it valuable in asymmetric synthesis.

Biology

Research has indicated that this compound exhibits potential biological activity:

  • Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 30 µM after 48 hours of exposure. The compound activated caspase pathways leading to apoptosis, indicating potential therapeutic applications in oncology.

Medicine

This compound is being explored for its role as a precursor in drug development. Its structural properties allow it to be a building block for synthesizing pharmaceuticals, including its relation to atomoxetine, a medication used for treating attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action

The mechanism of action of 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene involves its interaction with specific molecular targets. The chloro group and phenylpropoxy moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key differences and similarities with hypothetical or related compounds:

Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Application
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane C₁₆H₁₇ClO 2-methylphenoxy, Cl at C3, S-configuration 260.76 Atomoxetine intermediate
(R)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane C₁₆H₁₇ClO 2-methylphenoxy, Cl at C3, R-configuration 260.76 Hypothetical inactive enantiomer
3-Chloro-1-phenyl-1-[3-methyl-phenoxyl]propane C₁₆H₁₇ClO 3-methylphenoxy, Cl at C3 260.76 Potential intermediate (unreported)
3-Chloro-1-phenyl-1-[2-ethyl-phenoxyl]propane C₁₇H₁₉ClO 2-ethylphenoxy, Cl at C3 274.80 Hypothetical bulkier analog
Key Observations:
  • Chirality : The S-configuration is critical for biological activity in atomoxetine, whereas the R-enantiomer is likely inactive, emphasizing the importance of stereochemical control in synthesis .
  • Alkyl Chain Variation : Replacing the methyl group with ethyl (Table 1, Row 4) increases molecular weight and steric bulk, which may reduce solubility or alter crystallinity .

Functional Analogs in Pharmaceutical Intermediates

This compound belongs to the aryl ether class of chiral intermediates. Similar compounds include:

  • Fluoxetine Intermediates: Fluoxetine (Prozac®) synthesis involves chiral intermediates like (S)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propylamine. Unlike the target compound, fluoxetine intermediates feature trifluoromethyl groups, enhancing metabolic stability .
  • Duloxetine Intermediates : These often incorporate naphthyl groups instead of phenyl, increasing lipophilicity and binding affinity .
Table 2: Pharmacological Intermediate Comparison
Compound Target Drug Key Structural Feature Molecular Weight (g/mol) Role in Synthesis
This compound Atomoxetine 2-methylphenoxy, Cl at C3 260.76 Chiral backbone
(S)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propylamine Fluoxetine 4-CF₃ phenoxy 309.33 Aminoalkylation precursor
(S)-3-(1-Naphthyloxy)-3-phenylpropan-1-amine Duloxetine Naphthyloxy group 295.39 Serotonin-norepinephrine reuptake inhibitor backbone

Research Findings and Implications

  • Chiral Purity: The S-enantiomer’s configuration is indispensable for atomoxetine’s efficacy, as norepinephrine reuptake inhibition is stereospecific .
  • Stability : Refrigeration requirements (+4°C) suggest higher sensitivity compared to room-temperature-stable analogs like fluoxetine intermediates, possibly due to the chloro group’s lability .
  • Synthetic Utility: The compound’s phenoxy and chloro groups facilitate nucleophilic substitution reactions, a trait shared with other aryl ether intermediates .

Biological Activity

(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Molecular Formula: C16H17ClO
Molecular Weight: 260.7586 g/mol
CAS Number: 114446-50-3

This compound features a chiral center and is characterized by a chloro group, a phenyl ring, and a methyl-substituted phenoxy group. These structural components contribute to its reactivity and biological interactions.

Synthesis

The synthesis of (S)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane typically involves the reaction of 3-chloro-1-phenylpropanol with 2-methylphenol under acidic conditions. The process can be optimized using continuous flow methods to enhance yield and purity .

The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical responses. Research indicates that it may act as an intermediate in the synthesis of pharmaceuticals, influencing its interactions with biological systems .

Therapeutic Applications

Preliminary studies suggest that this compound could have therapeutic potential in several areas:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties: Compounds with similar structures have been investigated for their anti-inflammatory effects, which could be relevant for conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityInvestigated derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2Anti-inflammatory EffectsRelated compounds demonstrated significant inhibition of COX enzymes, which are crucial in inflammatory pathways .
Study 3Synthesis and Drug DevelopmentHighlighted the compound's role as a precursor in synthesizing drugs for ADHD treatment, emphasizing its relevance in pharmacology .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate differences in biological activity:

CompoundStructureBiological Activity
1-(3-Chloro-1-phenylpropoxy)-2-methylbenzeneSimilar backboneModerate antimicrobial properties
1-(3-Chloro-1-phenyloxy)-2-methoxybenzeneDifferent substituentEnhanced anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiopure (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane?

  • Methodology : The synthesis typically involves stereoselective alkylation or substitution reactions. For example, nucleophilic substitution of a chiral precursor (e.g., (S)-epichlorohydrin derivatives) with 2-methylphenol under basic conditions (e.g., KOH/EtOH) can yield the target compound. Chiral resolution via crystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiopurity .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize reaction temperature (40–60°C) to minimize racemization.

Q. How is the absolute configuration of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is the gold standard. Grow high-quality crystals via vapor diffusion (e.g., hexane/ethyl acetate). Compare experimental Flack/Hooft parameters with computational models (e.g., density functional theory) to confirm the S-configuration .
  • Alternative Methods : Circular dichroism (CD) spectroscopy or polarimetry can corroborate chirality but require reference data.

Q. What analytical techniques are recommended for characterizing this compound?

  • Core Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methylphenoxy protons at δ 2.3 ppm).
  • HPLC-MS : Chiral HPLC (e.g., Chiralpak® IC column) with ESI-MS detects enantiomeric excess (ee > 99%) and molecular ion ([M+H]⁺ at m/z 276.7) .
    • Supplementary Data : IR spectroscopy for functional groups (C-Cl stretch ~550 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy group influence the reactivity of the chloro substituent?

  • Mechanistic Insight : The electron-donating methyl group on the phenoxy ring increases electron density at the chlorine-bearing carbon, reducing susceptibility to SN2 reactions. Nucleophilic substitution (e.g., with NaN₃) proceeds via an SN1 mechanism in polar aprotic solvents (e.g., DMF), forming (S)-3-azido derivatives. Kinetic studies (monitored by ¹H NMR) show rate dependence on solvent polarity .
  • Hammett Analysis : The σ⁺ value of the 2-methylphenoxy group (~ -0.15) correlates with slower hydrolysis rates compared to electron-withdrawing substituents .

Q. What strategies mitigate racemization during functionalization of the chloro group?

  • Methodology :

  • Low-Temperature Reactions : Perform substitutions at -20°C in THF with slow reagent addition.
  • Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂, which can catalyze racemization.
  • Chiral Ligands : Employ palladium catalysts with (R)-BINAP ligands for cross-coupling reactions (e.g., Suzuki-Miyaura) to retain stereochemistry .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states (e.g., for elimination or substitution).
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways.
    • Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : The compound’s flexibility (due to the propane backbone) and low melting point (~80°C) hinder crystal growth.
  • Solutions :

  • Seeding : Introduce microcrystals from a saturated hexane solution.
  • Cryocrystallography : Flash-cool crystals to 100 K using liquid N₂ to stabilize lattice structure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane
Reactant of Route 2
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(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane

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